1H-1,2,3-Triazole

Description

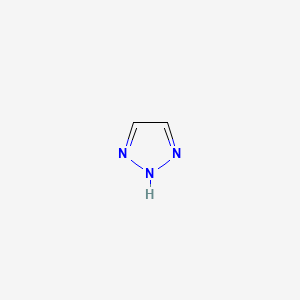

Structure

3D Structure

Properties

IUPAC Name |

2H-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3/c1-2-4-5-3-1/h1-2H,(H,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWENRTYMTSOGBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870495 | |

| Record name | 1H-1,2,3-Triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

69.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288-35-7, 288-36-8, 37306-44-8 | |

| Record name | 2H-1,2,3-Triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=288-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,3-Triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=288-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1,2,3-Triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,3-Triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037306448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,3-Triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,2,3-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.405 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-Diazapyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-1,2,3-TRIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EM7554254W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical Properties of 1H-1,2,3-Triazole: An In-depth Technical Guide for Computational Modeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-1,2,3-triazole is a five-membered aromatic heterocycle featuring three adjacent nitrogen atoms. This core structure is a cornerstone in medicinal chemistry and materials science, lauded for its metabolic stability, capacity for hydrogen bonding, and predictable electronic properties.[1] As computational modeling becomes increasingly integral to drug discovery and materials design, a comprehensive understanding of the fundamental physicochemical properties of this compound is paramount for accurate in silico predictions. This technical guide provides a detailed overview of these properties, complete with experimental methodologies and a computational workflow, to serve as a foundational resource for researchers in the field.

Physical and Thermodynamic Properties

The fundamental physical and thermodynamic characteristics of this compound are crucial for its handling, formulation, and for parameterizing computational models. The parent this compound is a colorless liquid at room temperature and is highly soluble in water.[2] It exists in a tautomeric equilibrium between the 1H and 2H forms in both the gas and solution phases.[2] While the 1H tautomer is stabilized in polar solvents, the 2H form is estimated to be more stable in the gas phase by approximately 3.5–4.5 kcal/mol.[3]

| Property | Value | Reference |

| Molecular Formula | C₂H₃N₃ | [4] |

| Molecular Weight | 69.065 g/mol | [5] |

| Melting Point | 23-25 °C | [2][4][6] |

| Boiling Point | 203 °C | [2][4][6] |

| Density | 1.192 g/mL at 25°C | [2][4][6] |

| Dipole Moment (1H-tautomer) | 4.38 D | [7] |

| Dipole Moment (2H-tautomer) | 0.218 D | [7] |

| pKa (conjugate acid) | 1.17 | [2] |

| pKa (as a weak acid) | 9.4 | [2][4] |

| Ionization Energy | 10.06 eV | [2] |

Molecular Geometry

The precise three-dimensional structure of this compound is fundamental for understanding its interactions with biological targets and other molecules. High-precision experimental techniques, such as millimeter-wave spectroscopy, have enabled the determination of its equilibrium structure in the gas phase.[3]

The following table summarizes the semi-experimental equilibrium (rₑSE) bond lengths and angles for the 1H-tautomer of 1,2,3-triazole.

| Parameter | Bond Length (Å) | Bond Angle (°) | Reference |

| N1-N2 | 1.353 | - | [3] |

| N2-N3 | 1.299 | - | [3] |

| N3-C4 | 1.353 | - | [3] |

| C4-C5 | 1.378 | - | [3] |

| C5-N1 | 1.361 | - | [3] |

| N1-H1 | 1.002 | - | [3] |

| C4-H4 | 1.079 | - | [3] |

| C5-H5 | 1.079 | - | [3] |

| C5-N1-N2 | - | 105.8 | [3] |

| N1-N2-N3 | - | 110.8 | [3] |

| N2-N3-C4 | - | 105.7 | [3] |

| N3-C4-C5 | - | 109.1 | [3] |

| C4-C5-N1 | - | 108.6 | [3] |

Electronic and Spectroscopic Properties

The electronic structure of this compound dictates its reactivity and spectroscopic behavior. As an aromatic heterocycle, it possesses a delocalized 6π electron system.[2]

Electronic Properties

Computational studies, often employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of this compound. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are key descriptors of its reactivity.

| Property | Calculated Value (eV) | Method | Reference |

| HOMO Energy | -7.21 | B3LYP/6-311++G(d,p) | [8] |

| LUMO Energy | 0.89 | B3LYP/6-311++G(d,p) | [8] |

| HOMO-LUMO Gap | 8.10 | B3LYP/6-311++G(d,p) | [8] |

Spectroscopic Data

Spectroscopic techniques provide experimental validation of the structural and electronic properties of molecules.

| Spectrum | Key Features | Reference |

| ¹H NMR (DMSO-d₆) | δ 7.791 (s, 2H, C4-H, C5-H), δ 12.0 (br s, 1H, N-H) | [2] |

| ¹³C NMR (DMSO-d₆) | δ 130.6 (C4, C5) | [2] |

| Infrared (IR) | The IR spectrum shows characteristic bands for N-H, C-H, and ring stretching vibrations. Assignments are often aided by computational predictions. | [9] |

| UV-Vis (Ethanol) | λmax at 210 nm (ε = 3.60) | [2] |

| UV-Vis (Gas Phase) | λmax at 206 nm |

Experimental Protocols

Accurate experimental data is the bedrock of reliable computational modeling. Below are outlines of key experimental methodologies used to determine the physicochemical properties of this compound.

Single-Crystal X-ray Diffraction

This technique provides the most definitive three-dimensional structure of a molecule in the solid state.

Methodology:

-

Crystal Growth: Single crystals of the 1,2,3-triazole derivative are grown, often by slow evaporation from a suitable solvent.

-

Data Collection: A crystal of suitable size and quality is mounted on a diffractometer. X-ray diffraction data are collected at a specific temperature (e.g., 100 K) using a specific radiation source (e.g., Mo Kα).

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods and refined using software such as SHELXS and SHELXL.[3]

Millimeter-wave Spectroscopy

This high-resolution spectroscopic technique is used to determine the precise rotational constants of a molecule in the gas phase, from which a highly accurate equilibrium structure can be derived.

Methodology:

-

Sample Preparation: A sample of this compound is introduced into the gas phase.

-

Data Acquisition: The rotational spectrum is recorded over a wide frequency range (e.g., 130–375 GHz).

-

Spectral Analysis: The observed transition frequencies are assigned to specific rotational transitions. These assignments are used to determine the rotational constants and centrifugal distortion constants for the molecule and its isotopologues.

-

Structure Determination: The experimental rotational constants, corrected for vibrational and electronic effects using computational methods, are used to determine the semi-experimental equilibrium structure (rₑSE).[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.

Methodology:

-

Sample Preparation: A small amount of the 1,2,3-triazole derivative is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer of a specific frequency (e.g., 400 MHz for ¹H).

-

Data Analysis: The chemical shifts (δ) in parts per million (ppm) are referenced to an internal standard (e.g., tetramethylsilane). The splitting patterns and integration of the signals provide information about the number and connectivity of protons. Two-dimensional NMR techniques (e.g., COSY, HSQC) can be used for more complex structures.

UV-Vis Spectroscopy

This technique provides information about the electronic transitions within a molecule.

Methodology:

-

Sample Preparation: A solution of the 1,2,3-triazole derivative is prepared in a suitable solvent (e.g., ethanol) of a known concentration.

-

Data Acquisition: The absorbance of the solution is measured over a range of wavelengths (e.g., 200-400 nm) using a spectrophotometer. A blank containing only the solvent is used as a reference.

-

Data Analysis: The wavelength of maximum absorbance (λmax) is identified. The molar absorptivity (ε) can be calculated using the Beer-Lambert law.

Computational Modeling Workflow

Computational chemistry provides invaluable insights into the physicochemical properties of molecules. A typical workflow for characterizing a molecule like this compound is depicted below.

Caption: A generalized workflow for the computational determination of physicochemical properties of this compound.

Conclusion

This technical guide provides a consolidated resource on the key physicochemical properties of this compound, essential for its application in computational modeling. The tabulated data, coupled with detailed experimental and computational workflows, offers a robust foundation for researchers in drug discovery and materials science. Accurate parameterization based on these fundamental properties will undoubtedly lead to more predictive and reliable in silico models, ultimately accelerating the development of novel therapeutics and materials.

References

- 1. benchchem.com [benchchem.com]

- 2. Physicochemical Properties Prediction - CD ComputaBio [cadd.computabio.com]

- 3. mdpi.com [mdpi.com]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. Advancing physicochemical property predictions in computational drug discovery [escholarship.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Direct and solvent-assisted keto-enol tautomerism and hydrogen-bonding interactions in 4-(m-chlorobenzylamino)-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one: a quantum-chemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gas-phase UV absorption spectra and OH-oxidation kinetics of this compound and pyrazole - RSC Advances (RSC Publishing) [pubs.rsc.org]

Tautomerism and Aromaticity of 1H-1,2,3-Triazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the tautomerism and aromaticity of 1H-1,2,3-triazole derivatives, molecules of significant interest in medicinal chemistry and materials science. Understanding the interplay between these two fundamental properties is crucial for the rational design of novel therapeutics and functional materials. This document summarizes key quantitative data, details experimental and computational methodologies, and provides visualizations to elucidate the core concepts.

Prototropic Tautomerism in 1,2,3-Triazoles

N-unsubstituted 1,2,3-triazoles exist as a dynamic equilibrium of tautomers, primarily the 1H- and 2H-forms, arising from the migration of a proton between the nitrogen atoms of the heterocyclic ring. In asymmetrically substituted derivatives (at the C4 and C5 positions), a third tautomer, the 3H-form, is also possible, although it is generally less stable. The position of this equilibrium is highly sensitive to the electronic nature of substituents, solvent polarity, temperature, and physical state.

The relative stability of these tautomers is a critical determinant of the molecule's physicochemical properties, including its dipole moment, hydrogen bonding capacity, and ultimately its biological activity and material properties.

Tautomeric Equilibrium

The tautomeric equilibrium between the major forms of a 4,5-disubstituted 1,2,3-triazole is depicted below. The 2H-tautomer is often the most stable form in both the gas phase and in solution.[1] However, the presence of various substituents can significantly influence the relative populations of the tautomers.

References

Spectroscopic Analysis of 1H-1,2,3-Triazole Derivatives: A Technical Guide to NMR Shifts

For Researchers, Scientists, and Drug Development Professionals

The 1H-1,2,3-triazole core is a privileged scaffold in medicinal chemistry and materials science, owing to its unique chemical properties and synthetic accessibility, most notably through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of these derivatives. This technical guide provides an in-depth overview of the ¹H and ¹³C NMR spectroscopic features of this compound derivatives, complete with tabulated data, detailed experimental protocols, and explanatory diagrams to aid in the interpretation of NMR spectra.

Core Principles of NMR Analysis for 1H-1,2,3-Triazoles

The chemical shifts of the protons and carbons in the this compound ring are sensitive to the nature and position of substituents. The triazole ring protons, particularly the C5-H proton in 1,4-disubstituted triazoles, exhibit characteristic chemical shifts that are diagnostic of the substitution pattern. Understanding these shifts is crucial for confirming the regioselectivity of the cycloaddition reaction and for the complete structural assignment of the molecule.

Tabulated NMR Data

The following tables summarize typical ¹H and ¹³C NMR chemical shifts for a variety of this compound derivatives. These values are compiled from various literature sources and are intended to serve as a reference. Note that chemical shifts can be influenced by the solvent, concentration, and temperature.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Selected this compound Derivatives

| Compound/Substituents | Triazole H-5 (ppm) | Other Characteristic Signals (ppm) | Solvent | Reference |

| 1-Benzyl-4-phenyl-1H-1,2,3-triazole | 8.16 (s) | 7.83-7.29 (m, Ar-H), 5.60 (s, CH₂) | CDCl₃ | [1] |

| 1-Benzyl-4-(p-tolyl)-1H-1,2,3-triazole | 8.15 (s) | 7.90 (d), 7.66 (d), 7.45-7.33 (m, Ar-H), 2.43 (s, CH₃) | CDCl₃ | [2] |

| Ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate | 8.14 (s) | 7.41-7.31 (m, Ar-H), 5.58 (s, CH₂), 4.43 (q, OCH₂), 1.41 (t, CH₃) | CDCl₃ | [3] |

| 1-(4-Methoxybenzyl)-4-phenyl-1H-1,2,3-triazole | 8.24 (s) | 8.45 (s), 7.39 (d), 6.94 (d, Ar-H), 5.58 (s, CH₂), 3.75 (s, OCH₃) | DMSO-d₆ | [2] |

| Metronidazole-derived this compound | 7.99 (s) | 8.13 (s, imidazole-H), 7.67-7.05 (m, Ar-H), 4.77 (t, NCH₂), 1.86 (s, CH₃) | CDCl₃ | [4] |

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Selected this compound Derivatives

| Compound/Substituents | Triazole C-4 (ppm) | Triazole C-5 (ppm) | Other Characteristic Signals (ppm) | Solvent | Reference |

| 1-Benzyl-4-phenyl-1H-1,2,3-triazole | 148.2 | 119.5 | 134.7, 130.5, 129.2, 128.9, 128.8, 128.2, 125.8 (Ar-C), 54.3 (CH₂) | CDCl₃ | [1] |

| 1-Benzyl-4-(p-tolyl)-1H-1,2,3-triazole | 148.4 | 117.8 | 139.0, 135.0, 130.5, 130.4, 129.0, 128.5, 126.0 (Ar-C), 54.2 (CH₂), 21.2 (CH₃) | CDCl₃ | [2] |

| Ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate | 141.2 | 125.9 | 160.9 (C=O), 134.2, 129.3, 128.9, 128.2 (Ar-C), 61.2 (OCH₂), 54.5 (CH₂), 14.3 (CH₃) | CDCl₃ | [3] |

| 1-(4-Methoxybenzyl)-4-phenyl-1H-1,2,3-triazole | 147.2 | 121.0 | 159.6, 136.6, 129.3, 128.7, 128.4, 127.1, 123.9, 114.8 (Ar-C), 55.7 (OCH₃), 53.6 (CH₂) | DMSO-d₆ | [2] |

| Metronidazole-derived this compound | 145.5 | 122.9 | 151.1, 138.8, 132.7, 129.1, 128.9, 126.6 (Ar-C & Imidazole-C), 50.1 (NCH₂), 14.2 (CH₃) | CDCl₃ | [4] |

Experimental Protocols

A generalized experimental protocol for the NMR analysis of this compound derivatives is provided below. This protocol should be adapted based on the specific compound, available instrumentation, and research question.

1. Sample Preparation

-

Compound Purity: Ensure the sample is of high purity to avoid signals from impurities that may complicate spectral interpretation. Purification is typically achieved by column chromatography or recrystallization.

-

Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble (e.g., CDCl₃, DMSO-d₆, MeOD). The choice of solvent can influence chemical shifts.[5]

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing ¹H and ¹³C NMR spectra to 0.00 ppm.[6] Modern spectrometers can also reference spectra to the residual solvent peak.[7]

2. NMR Data Acquisition

-

Instrumentation: NMR spectra are typically recorded on spectrometers with field strengths of 300 MHz or higher for ¹H NMR.[2][4]

-

¹H NMR:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical spectral width: -1 to 12 ppm.

-

Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical spectral width: 0 to 200 ppm.

-

A larger number of scans is usually required due to the lower natural abundance of ¹³C.

-

-

2D NMR (Optional but Recommended):

-

For unambiguous assignment of protons and carbons, especially in complex molecules, 2D NMR experiments are invaluable.[8]

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over two or three bonds.

-

3. Data Processing and Interpretation

-

Software: Use appropriate software (e.g., Mnova, TopSpin) for processing the raw NMR data (Fourier transformation, phase correction, baseline correction).

-

Chemical Shift Referencing: Reference the spectra to TMS or the residual solvent peak.

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Multiplicity Analysis: Analyze the splitting patterns (singlet, doublet, triplet, etc.) in the ¹H NMR spectrum to deduce information about neighboring protons.

-

Assignment: Assign the signals to the corresponding protons and carbons in the molecule using the chemical shifts, integration, multiplicities, and 2D correlation data.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the spectroscopic analysis of this compound derivatives.

References

- 1. Synthesis of New this compound Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. Synthesis and antimicrobial activity of this compound and carboxylate analogues of metronidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. pubsapp.acs.org [pubsapp.acs.org]

- 8. Synthesis and NMR characterization of this compound derivatives - American Chemical Society [acs.digitellinc.com]

The Synthesis of 1,2,3-Triazoles: A Technical Guide to a Century of Chemical Innovation

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and historical development of 1,2,3-triazole synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details the core synthetic methodologies, from early discoveries to the revolutionary "click chemistry" that has transformed the field. It includes detailed experimental protocols, comparative quantitative data, and visualizations of key reaction pathways to facilitate a deeper understanding and practical application of these essential synthetic methods.

A Century of Discovery: From Early Observations to Controlled Synthesis

The story of the 1,2,3-triazole ring is a fascinating journey through the evolution of organic chemistry. While the parent 1,2,3-triazole is a basic aromatic heterocycle, its substituted derivatives have become indispensable in medicinal chemistry, materials science, and bioconjugation.[1][2]

The first synthesis of a 1,2,3-triazole derivative is often attributed to Hans von Pechmann in 1888 , who reacted diazomethane with acetylene dicarboxylic acid. This early work, along with Arthur Michael's 1893 cycloaddition of phenyl azide with diethyl acetylenedicarboxylate , laid the groundwork for the synthesis of this heterocyclic system.[3] However, these early methods were often limited in scope and produced mixtures of products, and the underlying reaction mechanisms were not well understood.

It was not until the mid-20th century that a systematic understanding of 1,2,3-triazole synthesis began to emerge. Rolf Huisgen's pioneering work in the 1960s on 1,3-dipolar cycloadditions provided the first comprehensive mechanistic framework.[4][5] The Huisgen azide-alkyne cycloaddition, a thermal reaction between an azide and an alkyne, became a cornerstone for the synthesis of 1,2,3-triazoles.[4] However, this method often requires elevated temperatures and can produce a mixture of 1,4- and 1,5-disubstituted regioisomers.[4]

A paradigm shift occurred in 2002 with the independent reports by Morten Meldal and K. Barry Sharpless on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) .[4] This reaction, often hailed as the "cream of the crop" of "click chemistry," proceeds with remarkable efficiency and regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer under mild, often aqueous, conditions.[4][6] The CuAAC reaction's robustness, high yields, and broad functional group tolerance have led to its widespread adoption in various scientific disciplines.

Further expanding the synthetic toolbox, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) was developed, providing selective access to the complementary 1,5-disubstituted 1,2,3-triazoles .[6][7] Unlike the CuAAC, the RuAAC can also be employed with internal alkynes, leading to fully substituted 1,2,3-triazoles.[6][7]

Core Synthetic Methodologies

This section details the foundational and modern synthetic routes to 1,2,3-triazoles, including their mechanisms and typical reaction conditions.

The Huisgen 1,3-Dipolar Cycloaddition

The thermal Huisgen cycloaddition is a concerted [3+2] cycloaddition between a 1,3-dipole (an azide) and a dipolarophile (an alkyne). This reaction proceeds through a cyclic transition state, leading to the formation of the 1,2,3-triazole ring. A significant drawback of the thermal process is the lack of regioselectivity when using unsymmetrical alkynes, often resulting in a mixture of 1,4- and 1,5-disubstituted products. The reaction typically requires elevated temperatures and prolonged reaction times.[4]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The reaction is catalyzed by a copper(I) species, which can be introduced as a Cu(I) salt or generated in situ from a Cu(II) salt with a reducing agent like sodium ascorbate.[6] The reaction proceeds through a stepwise mechanism involving the formation of a copper acetylide intermediate. This methodology is characterized by its mild reaction conditions, high yields, and exceptional functional group tolerance, making it a cornerstone of "click chemistry".[6]

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

The RuAAC provides a regiocomplementary approach to the CuAAC, selectively yielding 1,5-disubstituted 1,2,3-triazoles.[7] This reaction is typically catalyzed by ruthenium complexes such as [Cp*RuCl]. A key advantage of the RuAAC is its ability to utilize both terminal and internal alkynes, allowing for the synthesis of fully substituted 1,2,3-triazoles.[7] The proposed mechanism involves the formation of a ruthenacycle intermediate.[4]

Quantitative Data Summary

The following tables provide a comparative summary of the reaction conditions and yields for the key synthetic methods discussed.

Table 1: Comparison of 1,2,3-Triazole Synthesis Methods

| Feature | Huisgen Cycloaddition | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |

| Regioselectivity | Mixture of 1,4 and 1,5 isomers | Exclusively 1,4-isomer | Predominantly 1,5-isomer |

| Reaction Temperature | High (typically >80 °C) | Room Temperature to mild heating | Room Temperature to 80 °C |

| Reaction Time | Hours to days | Minutes to hours | Hours |

| Catalyst | None | Cu(I) source | Ru(II) complex |

| Alkyne Scope | Terminal and Internal | Primarily Terminal | Terminal and Internal |

| Solvent | Various organic solvents | Aqueous or organic solvents | Aprotic organic solvents |

| Yields | Moderate to good | High to quantitative | Good to high |

Table 2: Representative Reaction Conditions and Yields

| Reaction | Azide | Alkyne | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |

| Huisgen | Benzyl azide | Phenylacetylene | - | Toluene | 100 | 24 | 85 (mixture) | [1] |

| CuAAC | Benzyl azide | Phenylacetylene | CuSO₄/NaAsc (1-5) | t-BuOH/H₂O | RT | 1-4 | >95 | [8] |

| CuAAC | Phenyl azide | Phenylacetylene | CuI (5) | DMSO | RT | 2 | 98 | [2] |

| RuAAC | Benzyl azide | Phenylacetylene | [CpRuCl]₄ (2) | Toluene | 80 | 2 | 91 | [7] |

| RuAAC | Phenyl azide | 1-Hexyne | CpRuCl(PPh₃)₂ (5) | Benzene | 80 | 4 | 88 | [7] |

Detailed Experimental Protocols

General Procedure for Huisgen 1,3-Dipolar Cycloaddition

-

Reaction: Phenyl azide with Phenylacetylene

-

Procedure: A mixture of phenyl azide (1.0 mmol) and phenylacetylene (1.1 mmol) in toluene (5 mL) is heated to reflux (approximately 110 °C) in a sealed tube for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to separate the 1,4- and 1,5-diphenyl-1H-1,2,3-triazole isomers.

General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Reaction: Benzyl azide with Phenylacetylene

-

Procedure: To a solution of benzyl azide (1.0 mmol) and phenylacetylene (1.0 mmol) in a 1:1 mixture of t-butanol and water (10 mL) is added sodium ascorbate (0.2 mmol) followed by copper(II) sulfate pentahydrate (0.1 mmol). The reaction mixture is stirred at room temperature for 4-8 hours, during which time a precipitate may form. The reaction is monitored by TLC. Upon completion, water is added, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield 1-benzyl-4-phenyl-1H-1,2,3-triazole.[8]

General Procedure for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

-

Reaction: Benzyl azide with Phenylacetylene

-

Procedure: In a glovebox, a reaction vessel is charged with [Cp*RuCl(COD)] (0.02 mmol), benzyl azide (1.0 mmol), phenylacetylene (1.2 mmol), and anhydrous toluene (5 mL). The vessel is sealed and heated to 80 °C with stirring for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford 1-benzyl-5-phenyl-1H-1,2,3-triazole.[7]

Conclusion and Future Outlook

The synthesis of 1,2,3-triazoles has evolved from early, mechanistically obscure reactions to highly sophisticated and predictable catalytic processes. The advent of "click chemistry," particularly the CuAAC reaction, has revolutionized the field, enabling the rapid and efficient construction of complex molecular architectures. The development of complementary methods like the RuAAC has further expanded the synthetic utility of the azide-alkyne cycloaddition.

Future research in this area will likely focus on the development of even more efficient and sustainable catalytic systems, including the use of earth-abundant metals and photocatalytic methods. The continued application of these powerful synthetic tools will undoubtedly lead to further innovations in drug discovery, materials science, and chemical biology.

References

- 1. researchgate.net [researchgate.net]

- 2. rgmcet.edu.in [rgmcet.edu.in]

- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 5. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 6. Click Chemistry [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Quantum Chemical Calculations of 1H-1,2,3-Triazole Stability

This technical guide provides a comprehensive overview of the theoretical and computational approaches used to assess the stability of this compound. It delves into the methodologies of quantum chemical calculations, presents key quantitative data, and visualizes the essential concepts relevant to its stability and application in drug discovery.

Introduction: The Significance of 1,2,3-Triazole

The 1,2,3-triazole ring system is a cornerstone of modern medicinal chemistry and materials science. As a five-membered aromatic heterocycle, it is renowned for its chemical stability and versatile functionality.[1][2] Its prominence surged with the advent of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which provides a highly efficient route to 1,4-disubstituted 1,2,3-triazoles.[3] In drug development, the triazole moiety is recognized as a valuable pharmacophore and a bioisosteric replacement for other functional groups, capable of forming diverse non-covalent interactions like hydrogen bonds and dipole-dipole bonds with biological targets.[4][5][6]

A critical aspect of 1,2,3-triazole chemistry is its existence in tautomeric forms, primarily the 1H- and 2H-isomers.[1][7] Understanding the relative stability of these tautomers is paramount for predicting molecular behavior, reactivity, and interaction with biological systems. Quantum chemical calculations provide an indispensable tool for elucidating these properties with high precision.

Tautomerism and Relative Stability

This compound exists in a dynamic equilibrium with its tautomer, 2H-1,2,3-triazole, through the migration of a proton between nitrogen atoms.[7][8] Computational and experimental studies have consistently shown that the relative stability of these two isomers is highly dependent on the surrounding environment.

In the gas phase, the 2H-1,2,3-triazole tautomer is significantly more stable than the 1H form.[7][9] The energy difference is estimated to be approximately 3.5–4.5 kcal/mol (about 14.7 kJ/mol).[7][9] This leads to a gas-phase equilibrium mixture at room temperature containing over 99.9% of the 2H tautomer.[9]

Conversely, the 1H tautomer possesses a much larger dipole moment (μ ≈ 4.38 D) compared to the nearly nonpolar 2H tautomer (μ ≈ 0.22 D).[7][9] This disparity means that This compound is preferentially stabilized in polar solvents .[7]

Methodologies for Quantum Chemical Calculations

Accurate determination of the structural and energetic properties of triazole tautomers relies on sophisticated computational methods. The choice of methodology is crucial for obtaining reliable results that correlate well with experimental data.

Experimental Protocols / Computational Workflow:

A typical workflow for the quantum chemical analysis of 1,2,3-triazole stability involves the following steps:

-

Structure Optimization: The initial step is to find the minimum energy geometry for each tautomer. This is commonly performed using Density Functional Theory (DFT) methods, such as B3LYP, often paired with a Pople-style basis set like 6-31G(d,p).[10][11] For higher accuracy, methods like Møller-Plesset perturbation theory (MP2) or Coupled-Cluster (CC) theory are used.[12]

-

Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This confirms that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE), thermal corrections, and Gibbs free energy.

-

Single-Point Energy Calculation: To achieve higher accuracy in energy prediction, a single-point energy calculation is often carried out on the optimized geometry using a more robust level of theory and a larger basis set. The gold-standard for this is often considered to be Coupled-Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] with a large correlation-consistent basis set like cc-pCVTZ.[7][8]

-

Property Calculation: Various molecular properties are then calculated, including dipole moments, molecular orbital energies (HOMO/LUMO), and parameters for aromaticity analysis.

-

Solvation Modeling: To study stability in solution, a solvent model such as the Polarizable Continuum Model (PCM) or the SMD model is applied.[13]

Quantitative Data and Stability Descriptors

The stability of this compound is quantified through several key descriptors derived from quantum chemical calculations.

Table 1: Calculated Relative Energies of 1,2,3-Triazole Tautomers (Gas Phase)

| Method | Energy Difference (E_1H - E_2H) (kcal/mol) | Reference |

| Hartree-Fock / Double Zeta | +3.51 | [9] |

| Experimental Estimate | +3.5 to +4.5 | [7] |

| DLPNO-CCSD(T) | ~+4.5 (Implied) | [12] (Compares to 1,2,4-triazole) |

Note: Positive values indicate that this compound is less stable than 2H-1,2,3-triazole.

Table 2: Key Geometric Parameters from High-Accuracy Calculations (CCSD(T)/cc-pCVTZ)

| Parameter | This compound (Å or °) | 2H-1,2,3-Triazole (Å or °) | Reference |

| Bond Lengths | [7] | ||

| N1-N2 | 1.351 | 1.314 | |

| N2-N3 | 1.299 | 1.314 | |

| N3-C4 | 1.346 | 1.341 | |

| C4-C5 | 1.371 | 1.373 | |

| C5-N1 | 1.356 | 1.341 | |

| Bond Angles | [7] | ||

| C5-N1-N2 | 107.2 | 109.1 | |

| N1-N2-N3 | 109.8 | 105.9 | |

| N2-N3-C4 | 107.0 | 109.1 | |

| N3-C4-C5 | 108.0 | 110.0 | |

| C4-C5-N1 | 108.0 | 110.0 |

Note: The bond lengths in the 1H-tautomer show more single (N1-N2) and double (N2-N3) bond character, whereas the N-N bonds in the 2H-tautomer are more delocalized and equivalent.[14]

Aromaticity and Electronic Properties:

1,2,3-triazole is an aromatic compound with a 6π electron system.[1] All five ring atoms are sp2 hybridized, allowing for the delocalization of π-electrons across the ring.[15] Aromaticity contributes significantly to the overall stability of the triazole ring, making it resistant to hydrolysis and oxidation.[1] Computational descriptors such as Nucleus-Independent Chemical Shift (NICS) and Harmonic Oscillator Model of Aromaticity (HOMA) can be calculated to quantify the degree of aromaticity. The higher stability of the 2H tautomer is partly attributed to a more symmetrical and efficient π-electron delocalization.

The HOMO-LUMO energy gap (ΔE_gap) is another important parameter, indicating the chemical reactivity and kinetic stability of the molecule. A larger gap generally implies lower reactivity.[10]

Role in Drug Development and Signaling Pathways

The structural rigidity, stability, and unique electronic properties of the 1,2,3-triazole ring make it a privileged scaffold in drug design.[6][16] It acts as a stable linker to connect different pharmacophores and its nitrogen atoms can serve as hydrogen bond acceptors, while the C-H bonds can act as weak hydrogen bond donors.[4]

Understanding the tautomeric stability is crucial because only one tautomer may bind effectively to a biological target, such as an enzyme's active site. The specific geometry and electronic distribution of the dominant tautomer will dictate the binding affinity and subsequent biological activity. For instance, 1,2,3-triazole derivatives have been developed as inhibitors for various targets in anticancer, antimicrobial, and antiviral therapies.[4][16][17]

Conclusion

Quantum chemical calculations are a powerful and essential tool for understanding the intrinsic stability of this compound and its tautomers. High-level computations, such as CCSD(T), provide precise energetic and geometric data, confirming that the 2H-tautomer is more stable in the gas phase, while the polar 1H-tautomer is favored in solution. This fundamental knowledge of tautomeric preference, electronic structure, and aromaticity is critical for the rational design of novel therapeutics and functional materials, enabling researchers to predict molecular interactions and optimize the properties of 1,2,3-triazole-containing compounds for specific applications.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy. | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. eng.uc.edu [eng.uc.edu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. reddit.com [reddit.com]

- 16. asianpubs.org [asianpubs.org]

- 17. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and pKa of Substituted 1H-1,2,3-Triazoles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and acidity (pKa) of substituted 1H-1,2,3-triazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1][2] The 1,2,3-triazole moiety is a key pharmacophore, valued for its metabolic stability, capacity for hydrogen bonding, and ability to act as a bioisostere for other functional groups.[3][4] Understanding the solubility and pKa of these compounds is crucial for optimizing their pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties of 1H-1,2,3-Triazoles

The 1H-1,2,3-triazole ring is an aromatic system characterized by a significant dipole moment, which contributes to its generally favorable solubility in polar solvents.[5] The parent this compound is highly soluble in water.[6] The solubility of substituted 1H-1,2,3-triazoles is highly dependent on the nature of the substituents. Generally, the introduction of polar functional groups that can participate in hydrogen bonding, such as hydroxyl or carboxyl groups, tends to increase aqueous solubility. Conversely, the addition of large, nonpolar substituents, such as aryl or long alkyl chains, typically decreases aqueous solubility but may enhance solubility in organic solvents.[7]

The acidity of the this compound core is attributed to the N-H proton, which can be deprotonated. The pKa of the unsubstituted this compound is approximately 9.4, indicating it is a weak acid.[8] Substituents on the triazole ring can significantly influence its pKa. Electron-withdrawing groups tend to increase the acidity (lower the pKa) by stabilizing the resulting triazolate anion, while electron-donating groups generally decrease the acidity (increase the pKa).

Data Presentation: Solubility and pKa of Substituted 1H-1,2,3-Triazoles

Table 1: Solubility of Selected Triazole Derivatives

| Compound | Substituents | Solvent | Temperature (°C) | Solubility | Reference |

| 1,2,4-Triazole Hybrid | 4-methoxy-phenyl | Buffer (pH 7.4) | 25 | < 9.0 x 10⁻⁴ mol/L | [9] |

| 1,2,4-Triazole Hybrid | 4-methyl-phenyl | Buffer (pH 7.4) | 25 | < 9.0 x 10⁻⁴ mol/L | [9] |

| 1,2,4-Triazole Hybrid | 4-chloro-phenyl | Buffer (pH 7.4) | 25 | < 9.0 x 10⁻⁴ mol/L | [9] |

| 1,2,4-Triazole Hybrid | 4-fluoro-phenyl | Buffer (pH 7.4) | 25 | < 9.0 x 10⁻⁴ mol/L | [9] |

| This compound | Unsubstituted | Water | Room Temp. | Very Soluble | [8] |

| 1H-1,2,4-Triazole | Unsubstituted | Water | Room Temp. | ~1 g/100mL | [10] |

Table 2: pKa Values of Selected Substituted 1H-1,2,3-Triazoles

| Compound | Substituents | Method | Conditions | pKa | Reference |

| This compound | Unsubstituted | - | Aqueous solution | 9.4 | [8] |

| 1-Methyl-1H-1,2,3-triazole | 1-Methyl | - | - | 1.25 | [11] |

| Ethyl 5-hydroxy-1-methyl-1H-1,2,3-triazole-4-carboxylate | 1-Methyl, 4-carboxyethyl, 5-hydroxy | Potentiometric Titration | 20-60% MeOH/H₂O, 25°C, I=0.15M | Not Determined | [12] |

| Ethyl 1-benzyl-5-hydroxy-1H-1,2,3-triazole-4-carboxylate | 1-Benzyl, 4-carboxyethyl, 5-hydroxy | Potentiometric Titration | 20-60% MeOH/H₂O, 25°C, I=0.15M | Not Determined | [12] |

| (S)-2-Amino-3-(4-(carboxy)-1H-1,2,3-triazol-1-yl)propanoic acid | 1-((S)-2-amino-2-carboxyethyl), 4-carboxy | Potentiometric Titration | - | pKa1=2.04-2.12, pKa2=6.11-6.42, pKa3=9.63-9.64 | [12] |

Experimental Protocols

Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[13]

Methodology:

-

Preparation of a Saturated Solution: An excess amount of the solid substituted this compound is added to a known volume of the desired solvent (e.g., water, buffer of specific pH, organic solvent) in a sealed vial or flask.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear supernatant is carefully removed and diluted. The concentration of the dissolved triazole derivative is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

Caption: Workflow for Shake-Flask Solubility Determination.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a precise and widely used method for determining the pKa of ionizable compounds.[14]

Methodology:

-

Sample Preparation: A known amount of the substituted this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or dioxane for compounds with low aqueous solubility.[12] The ionic strength of the solution is kept constant using an electrolyte such as KCl.

-

Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., KOH) is added incrementally to the sample solution.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: The pKa is determined from the titration curve (a plot of pH versus the volume of titrant added). The pKa corresponds to the pH at which half of the triazole molecules are in their ionized form. Specialized software is often used to calculate the precise pKa value from the titration data.[14]

Caption: Workflow for Potentiometric pKa Determination.

Structure-Property Relationships

The relationship between the chemical structure of a substituted this compound and its solubility and pKa is a critical consideration in drug design.

Caption: Influence of Substituents on Physicochemical Properties.

Conclusion

The solubility and pKa of substituted 1H-1,2,3-triazoles are fundamental physicochemical properties that significantly impact their suitability as drug candidates. While general trends can be predicted based on the nature of the substituents, precise quantitative data requires empirical determination. The experimental protocols outlined in this guide, namely the shake-flask method for solubility and potentiometric titration for pKa, provide robust and reliable means for obtaining this critical information. A deeper understanding and a more extensive database of these properties for a wider range of substituted 1H-1,2,3-triazoles will undoubtedly accelerate the development of new and effective therapeutic agents based on this versatile heterocyclic scaffold.

References

- 1. Bioactive 1,2,3-Triazoles: An Account on their Synthesis, Structural Diversity and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acs.org [acs.org]

- 7. Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. orientjchem.org [orientjchem.org]

The 1,2,3-Triazole Ring: A Comprehensive Technical Guide to its Hydrogen Bonding Capabilities

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole ring, a five-membered heterocycle containing three contiguous nitrogen atoms, has emerged as a critical pharmacophore in modern drug discovery and a versatile building block in materials science. Its prominence stems from a unique combination of properties, including high chemical stability, a significant dipole moment, and, most importantly, its multifaceted hydrogen bonding capabilities. This technical guide provides an in-depth exploration of the hydrogen bonding interactions of the 1,2,3-triazole moiety, offering quantitative data, detailed experimental protocols, and visualizations to aid in the rational design of novel therapeutics and functional materials.

The Dual Nature of 1,2,3-Triazole in Hydrogen Bonding

The 1,2,3-triazole ring can act as both a hydrogen bond donor and an acceptor, a duality that underpins its utility as a versatile molecular scaffold.

-

Hydrogen Bond Acceptor: The lone pairs of electrons on the sp2-hybridized nitrogen atoms (N2 and N3) of the triazole ring allow it to function as a potent hydrogen bond acceptor. This is a crucial interaction in biological systems, where the triazole can mimic the hydrogen bonding pattern of an amide bond, making it a valuable bioisostere.[1]

-

Hydrogen Bond Donor: While less intuitive, the C-H bonds of the triazole ring, particularly the C5-H, can act as effective hydrogen bond donors.[2][3] The electron-withdrawing nature of the adjacent nitrogen atoms polarizes the C-H bond, enhancing its acidity and enabling it to form C–H···X hydrogen bonds with suitable acceptors like oxygen, nitrogen, or anions.

This dual donor-acceptor character allows the 1,2,3-triazole to engage in a variety of intermolecular and intramolecular interactions, influencing molecular conformation, crystal packing, and binding affinity to biological targets.[4][5]

Quantitative Analysis of Hydrogen Bonding Parameters

The strength and geometry of hydrogen bonds involving the 1,2,3-triazole ring have been extensively studied using crystallographic and computational methods. The following tables summarize key quantitative data for various 1,2,3-triazole derivatives.

Table 1: Hydrogen Bond Geometries from Crystallographic Data

| Compound/Interaction Type | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Reference |

| 1-Aryl-1H-1,2,3-triazole derivative | N-H···N | 0.86 | 2.05 | 2.91 | 170 | [2] |

| Fluorinated 1,2,3-triazole derivative | N-H···O | 0.88 | 1.98 | 2.85 | 175 | [4] |

| 1,2,3-Triazole-8-hydroxyquinoline hybrid | N···H-O (of 8-HQ) | 0.82 | 1.95 | 2.76 | 172 | [6] |

| 1,2,3-Triazole-8-hydroxyquinoline hybrid | N(triazole)···H-N(DNA) | - | - | - | - | [6] |

| 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol | O-H···N(triazole) | 0.82 | 1.93 | 2.74 | 171 | [5] |

Table 2: pKa Values of Triazole Derivatives

| Compound | pKa | Method | Reference |

| 1,2,4-Triazole | 10.26 | Potentiometric Titration | [7] |

| Protonated 1,2,4-Triazole | 2.19 | Potentiometric Titration | [7] |

| 4-Hydroxy-1,2,3-triazole derivatives | 6.11 - 6.42 | Potentiometric Titration | [8] |

| Various 1,2,4-triazole derivatives | 1.25 - 69.57 (solvent dependent) | Semi-empirical quantum methods | [9][10] |

Experimental Protocols for Studying Hydrogen Bonding

The characterization of hydrogen bonding in 1,2,3-triazole systems relies on a combination of experimental and computational techniques.

X-Ray Crystallography

Single-crystal X-ray diffraction provides definitive evidence of hydrogen bonding in the solid state, revealing precise bond lengths, angles, and intermolecular packing.

Protocol for Single-Crystal X-ray Diffraction Analysis:

-

Crystal Growth: Grow single crystals of the 1,2,3-triazole derivative of suitable size and quality (typically >0.1 mm) by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

-

Crystal Mounting: Carefully select a well-formed crystal and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal in a diffractometer, cool it to a low temperature (e.g., 100 K) to minimize thermal vibrations, and expose it to a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα). Collect a series of diffraction images over a wide angular range.[11]

-

Data Processing: Process the collected diffraction intensities to correct for experimental factors and determine the unit cell parameters and space group.[11]

-

Structure Solution and Refinement: Solve the phase problem using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map. Build a molecular model into the electron density and refine the atomic positions, and thermal parameters against the experimental data using least-squares minimization.

-

Hydrogen Bond Analysis: Identify and analyze hydrogen bonds based on donor-acceptor distances and angles within the refined crystal structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying hydrogen bonding in solution. Chemical shift changes, particularly of protons involved in hydrogen bonding, provide valuable insights into these interactions.

Protocol for "No-D" NMR Spectroscopy to Observe Labile Protons:

The "No-D" (No-Deuterium) NMR technique is particularly useful for observing exchangeable protons (like N-H) that would be lost in deuterated solvents.[12][13][14][15]

-

Sample Preparation: Prepare a solution of the 1,2,3-triazole derivative in a non-deuterated solvent of choice. For long experiments, adding a small amount (~10%) of a deuterated solvent in a sealed capillary can be used for locking.

-

Shimming: Shim the spectrometer on the proton signal of the solvent. Modern spectrometers can perform gradient shimming on the solvent signal.[14]

-

Solvent Suppression: Utilize a solvent suppression pulse sequence (e.g., WET) to suppress the large solvent signal.[13]

-

Data Acquisition: Acquire the 1D or 2D NMR spectrum. The chemical shift of the N-H proton can be highly sensitive to the solvent environment and concentration, indicating its involvement in hydrogen bonding.

-

Variable Temperature Studies: Perform NMR experiments at different temperatures. A change in the chemical shift of a proton with temperature is a strong indicator of its participation in hydrogen bonding.

Computational Chemistry

Density Functional Theory (DFT) and other quantum chemical methods are invaluable for calculating the energetic and geometric properties of hydrogen bonds, complementing experimental data.

Workflow for Computational Analysis of Hydrogen Bonding:

-

Model Building: Construct the 3D structure of the 1,2,3-triazole derivative and any interacting molecules (e.g., solvent, receptor) using molecular modeling software.

-

Geometry Optimization: Perform a geometry optimization of the system using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to find the minimum energy conformation.[16]

-

Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain thermodynamic data.

-

Interaction Energy Calculation: Calculate the hydrogen bond interaction energy by subtracting the energies of the individual optimized monomers from the energy of the optimized complex. Apply the basis set superposition error (BSSE) correction for more accurate results.

-

Topological Analysis (AIM): Use the Quantum Theory of Atoms in Molecules (QTAIM) to analyze the electron density topology at the bond critical points of the hydrogen bonds to further characterize their nature and strength.

-

NMR Chemical Shift Calculation: Calculate theoretical NMR chemical shifts using the GIAO (Gauge-Independent Atomic Orbital) method to compare with and aid in the interpretation of experimental spectra.[16]

Visualizing the Role of 1,2,3-Triazoles in Biological Pathways and Drug Design

The hydrogen bonding capabilities of the 1,2,3-triazole ring are central to its application in drug design, where it can interact with key residues in enzyme active sites or protein-protein interfaces.

Inhibition of the JAK-STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade in the immune system, and its dysregulation is implicated in various inflammatory diseases and cancers.[17][18][19] Small molecule inhibitors targeting the ATP-binding site of JAKs often utilize hydrogen bonding interactions to achieve potency and selectivity. The 1,2,3-triazole scaffold can be incorporated into JAK inhibitors to form crucial hydrogen bonds with the hinge region of the kinase domain.

References

- 1. researchgate.net [researchgate.net]

- 2. scielo.br [scielo.br]

- 3. 1,2,3-Triazole framework: a strategic structure for C–H⋯X hydrogen bonding and practical design of an effective Pd-catalyst for carbonylation and carbon–carbon bond formation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Hydrogen bonding interactions in fluorinated 1,2,3-triazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. 1,2,3-Triazoles of 8-Hydroxyquinoline and HBT: Synthesis and Studies (DNA Binding, Antimicrobial, Molecular Docking, ADME, and DFT) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]

- 11. benchchem.com [benchchem.com]

- 12. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 13. NMR | Experiments | Non-Deuterated Solvents | JEOL USA [jeolusa.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 18. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scispace.com [scispace.com]

The Electronic Landscape of 1,2,3-Triazole Isomers: An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, owing to its remarkable stability, synthetic accessibility, and capacity for diverse biological activities.[1][2] This five-membered heterocyclic ring, composed of two carbon and three nitrogen atoms, exists as two principal tautomeric isomers: 1H-1,2,3-triazole and 2H-1,2,3-triazole. These isomers, along with their substituted derivatives, exhibit distinct electronic properties that profoundly influence their molecular interactions and, consequently, their pharmacological profiles. This technical guide provides a comprehensive overview of the electronic properties of 1,2,3-triazole isomers, offering valuable insights for researchers and professionals engaged in drug discovery and development.

Core Electronic Properties of 1,2,3-Triazole Isomers

The arrangement of nitrogen atoms within the 1,2,3-triazole ring gives rise to significant differences in the electronic characteristics of its isomers. These differences are primarily observed in their dipole moments, aromaticity, and electron density distribution, which collectively govern their reactivity and potential as pharmacophores.

Dipole Moment

The dipole moment is a critical parameter that influences a molecule's solubility, membrane permeability, and ability to engage in electrostatic interactions with biological targets. The 1H- and 2H- tautomers of 1,2,3-triazole possess markedly different dipole moments. The this compound isomer exhibits a significantly larger dipole moment compared to the 2H isomer. This disparity arises from the vector sum of individual bond dipoles within the asymmetric 1H tautomer, leading to a greater overall molecular polarity.

| Isomer | Calculated Dipole Moment (Debye) |

| This compound | ~4.38 - 4.55 D |

| 2H-1,2,3-triazole | ~0.12 - 0.218 D |

Table 1: Comparison of Calculated Dipole Moments for 1,2,3-Triazole Tautomers.

Aromaticity and Electron Distribution

Both 1H- and 2H-1,2,3-triazole are considered aromatic, possessing a planar ring system with 6 π-electrons that are delocalized across the ring.[3] However, the distribution of electron density is not uniform and differs between the isomers. Computational studies, such as those employing Density Functional Theory (DFT), have revealed that the this compound π-system has an electron-rich character, whereas the 2H tautomer is considered π-electron deficient. This difference in electron distribution impacts their reactivity towards electrophiles and nucleophiles and their ability to participate in π-stacking interactions with biological macromolecules.

Reactivity

The distinct electronic landscapes of 1,2,3-triazole isomers influence their chemical reactivity. The electron-rich nature of the 1H isomer generally makes it more susceptible to electrophilic attack, while the electron-deficient 2H isomer is more prone to nucleophilic substitution. The nitrogen atoms in the ring can act as hydrogen bond acceptors, and the C-H bonds can act as weak hydrogen bond donors, further contributing to their interaction profiles. The stability of the triazole ring to metabolic degradation is a key feature that makes it an attractive scaffold in drug design.

Experimental and Computational Methodologies

The elucidation of the electronic properties of 1,2,3-triazole isomers relies on a combination of experimental techniques and computational modeling.

Computational Chemistry (Density Functional Theory)

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and properties of molecules.

Experimental Protocol: DFT Calculations

-

Software: Gaussian, Spartan, or other quantum chemistry software packages.

-

Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is commonly employed.

-

Basis Set: A split-valence basis set with polarization functions, such as 6-31G(d,p) or 6-311G(d,p), is typically used for geometry optimization and electronic property calculations.[4]

-

Procedure: a. The 3D structure of the 1,2,3-triazole isomer is constructed. b. Geometry optimization is performed to find the lowest energy conformation. c. Single-point energy calculations are then carried out on the optimized geometry to determine electronic properties such as dipole moment, molecular orbital energies (HOMO and LUMO), and molecular electrostatic potential (MEP). d. Frequency calculations are performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies).

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the structure and electronic environment of molecules.

Experimental Protocol: NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., Bruker 400 MHz or higher).[5]

-

Sample Preparation: The 1,2,3-triazole derivative is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard.[5]

-

Data Acquisition: a. ¹H NMR spectra are acquired to determine the chemical shifts and coupling constants of the protons, providing information about the electronic environment of the C-H bonds. b. ¹³C NMR spectra provide information about the carbon skeleton and the electronic nature of the carbon atoms within the triazole ring.[6]

-

Data Analysis: The chemical shifts of the triazole ring protons and carbons are analyzed. Differences in chemical shifts between isomers can be correlated with differences in electron density. For example, the C5 signal in 1,4-disubstituted-1H-1,2,3-triazoles typically appears at a different chemical shift compared to the C4 signal in 1,5-disubstituted isomers.[6]

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a sensitive technique for studying species with unpaired electrons, such as radicals.

Experimental Protocol: EPR Spectroscopy

-

Instrumentation: An X-band EPR spectrometer.

-

Sample Preparation: For studying short-lived radical intermediates of 1,2,3-triazoles, a spin trapping agent (e.g., DMPO, PBN) is often used. The triazole derivative is mixed with the spin trap in a suitable solvent, and the radical is generated (e.g., by chemical reaction or photolysis).[7][8]

-

Data Acquisition: The sample is placed in a quartz EPR tube and inserted into the spectrometer's resonant cavity. The EPR spectrum is recorded by sweeping the magnetic field while irradiating the sample with microwaves.

-

Data Analysis: The resulting spectrum, characterized by its g-factor and hyperfine coupling constants, provides a unique fingerprint of the radical adduct. This information can be used to identify the structure of the transient radical species and to understand the electron spin distribution within the molecule.

Role in Signaling Pathways and Drug Action

The unique electronic properties of 1,2,3-triazole isomers make them effective modulators of various biological signaling pathways. Their ability to act as pharmacophores or bioisosteric replacements for other functional groups has been exploited in the development of several therapeutic agents.

Tazobactam: A β-Lactamase Inhibitor

Tazobactam is a 1,2,3-triazole-containing drug that acts as a β-lactamase inhibitor.[3] It is co-administered with β-lactam antibiotics to overcome bacterial resistance.

The mechanism involves the irreversible acylation of the β-lactamase enzyme by tazobactam, forming a stable, inactive complex.[9] This "suicide inhibition" protects the β-lactam antibiotic from degradation, allowing it to effectively inhibit bacterial cell wall synthesis.[9][10][11][12]

Carboxyamidotriazole (CAI): A Calcium Signal Transduction Inhibitor

Carboxyamidotriazole (CAI) is an orally active anticancer agent that functions by inhibiting non-voltage-operated calcium channels.[13] This disruption of calcium influx interferes with downstream signaling pathways crucial for tumor growth and angiogenesis.

By blocking calcium entry, CAI leads to decreased activity of nitric oxide synthase (NOS), resulting in reduced production of nitric oxide (NO).[14] This, in turn, downregulates the expression and secretion of vascular endothelial growth factor (VEGF), a key promoter of angiogenesis.[13][14]

1,2,3-Triazole Derivatives as PI3K/Akt/mTOR Pathway Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. Numerous 1,2,3-triazole derivatives have been developed as potent inhibitors of this pathway, targeting key kinases such as Akt (also known as protein kinase B).[15][16][17]

These triazole-based inhibitors can bind to the active site or allosteric sites of Akt, preventing its phosphorylation and activation. This blockade of Akt signaling subsequently inhibits the downstream effector mTORC1, leading to the suppression of tumor cell growth and proliferation.

Conclusion

The electronic properties of 1,2,3-triazole isomers are a determining factor in their utility in drug discovery and development. The significant differences in dipole moment, electron distribution, and reactivity between the 1H and 2H tautomers provide a basis for the rational design of molecules with tailored pharmacological activities. A thorough understanding of these electronic characteristics, facilitated by a combination of advanced experimental and computational techniques, is essential for harnessing the full potential of the 1,2,3-triazole scaffold in the creation of novel and effective therapeutic agents. The continued exploration of this versatile heterocyclic system promises to yield new generations of drugs targeting a wide array of diseases.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis and biological evaluation of novel 1,2,3-triazole derivatives as anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - American Chemical Society [acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Electron paramagnetic resonance spectroscopy for analysis of free radicals in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Use of Electron Paramagnetic Resonance Spectroscopy to Evaluate the Redox State In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Tazobactam Sodium? [synapse.patsnap.com]

- 10. medschool.co [medschool.co]

- 11. grokipedia.com [grokipedia.com]

- 12. urology-textbook.com [urology-textbook.com]

- 13. Facebook [cancer.gov]

- 14. scholar.usuhs.edu [scholar.usuhs.edu]

- 15. researchgate.net [researchgate.net]

- 16. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermal Stability and Decomposition of 1H-1,2,3-Triazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition pathways of 1H-1,2,3-triazole. The information presented herein is curated for researchers, scientists, and professionals in drug development who utilize the triazole moiety in their work and require a thorough understanding of its thermal characteristics. This document details the intrinsic thermal liability of the this compound ring, its decomposition mechanisms, and relevant quantitative data, supported by experimental protocols and visual diagrams.

Thermal Stability Profile

This compound is an aromatic heterocyclic compound that, despite its prevalence in various applications, exhibits a notable degree of thermal sensitivity. Compared to its isomer, 1,2,4-triazole, this compound is the less thermally stable of the two. This difference in stability is a critical consideration in the synthesis, processing, and storage of materials containing this moiety.

The thermal decomposition of this compound is an exothermic process, indicating the release of energy upon degradation. While not typically considered a primary explosive, its energetic decomposition warrants careful handling, particularly at elevated temperatures.

Quantitative Thermal Analysis Data

While specific experimental thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for the parent this compound is not extensively reported in recent literature, studies on its derivatives provide valuable insights into its thermal behavior. The decomposition of the 1,2,3-triazole ring is a key event in the overall thermal degradation of these substituted compounds.

Theoretical calculations have been instrumental in quantifying the initial steps of decomposition. The primary decomposition pathway is initiated by a ring-opening process, which has a lower energy barrier compared to other potential degradation mechanisms.

| Parameter | Value | Method |

| Activation Energy (Ea) for Ring-Opening | ~45 kcal/mol (~189 kJ/mol) | Theoretical Calculations (DLPNO-CCSD(T))[1][2] |

| Comparative Stability | Less stable than 1,2,4-triazole | Theoretical Calculations[1] |

Note: The table summarizes theoretically derived data for the initial decomposition step.